molecular formula C10H21NO4 B1677133 Miglustat CAS No. 72599-27-0

Miglustat

Cat. No.: B1677133
CAS No.: 72599-27-0
M. Wt: 219.28 g/mol
InChI Key: UQRORFVVSGFNRO-UTINFBMNSA-N
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Description

Miglustat (Zavesca®) is an oral substrate reduction therapy (SRT) agent that inhibits glucosylceramide synthase (GCS), reducing the synthesis of glycosphingolipids (GSLs). It is approved for mild-to-moderate type 1 Gaucher disease (GD1) in patients unsuitable for enzyme replacement therapy (ERT) and for Niemann-Pick disease type C (NP-C) . This compound crosses the blood-brain barrier, making it theoretically suitable for neuropathic forms of lysosomal storage disorders (LSDs) .

Preparation Methods

Chemical Reactions Analysis

Miglustat undergoes various chemical reactions, including:

    Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include reductive amination agents and specific catalysts . The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Comparison with Similar Compounds

Comparison with Other GCS Inhibitors

Miglustat vs. Eliglustat

Parameter This compound Eliglustat
IC50 (GCS inhibition) 5–50 μM 0.024 μM
BBB Penetration Yes No
Approved Indications GD1, NP-C GD1 only
Side Effects Diarrhea (80%), tremors (30%) Mild GI disturbances (<20%)
Clinical Efficacy Moderate improvement in visceromegaly and biomarkers Superior hematological and visceral outcomes
  • Therapeutic Preference : Eliglustat is recommended as first-line SRT for GD1 due to superior efficacy and safety, while this compound is reserved for NP-C or GD1 patients intolerant to ERT/eliglustat .

Comparison with Enzyme Replacement Therapies (ERTs)

This compound vs. Imiglucerase (ERT for GD1)

Parameter This compound Imiglucerase
Administration Oral Intravenous
Cost (Annual) Lower Higher (70–80% of total GD costs)
Efficacy Stabilizes hematologic/organ parameters in ~70% of ERT-switched patients Rapid, robust improvements in visceromegaly and biomarkers
Neurological Effects Potential benefit in NP-C No CNS penetration
  • Switching from ERT to this compound : During imiglucerase shortages (2009–2010), this compound maintained stability in 70% of patients, though some experienced gradual deterioration .
  • Combination Therapy : this compound + ERT showed greater liver volume reduction than ERT alone in one study, but long-term benefits remain unproven .

This compound in NP-C vs. Other LSDs

NP-C vs. MLIV (Mucolipidosis IV)

  • NP-C : this compound delays cerebellar degeneration (Purkinje cell survival) and prolongs survival in animal models and humans . However, benefits in early-infantile NP-C are minimal .
  • Human trials are pending .

Biological Activity

Miglustat, marketed under the name Zavesca, is a small molecule that serves as a substrate reduction therapy (SRT) for lysosomal storage disorders, particularly Gaucher disease and Niemann-Pick disease type C (NPC). Its primary mechanism of action involves the inhibition of glucosylceramide synthase, an enzyme critical in the biosynthesis of glycosphingolipids. This article explores the biological activity of this compound, including its pharmacological properties, clinical efficacy, and safety profile based on diverse research findings.

This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase. This inhibition reduces the synthesis of glucosylceramide and other glycosphingolipids, facilitating the residual activity of glucocerebrosidase, which is deficient in patients with Gaucher disease. By decreasing substrate accumulation, this compound aims to mitigate the pathological effects associated with these disorders .

Key Pharmacological Properties

  • Oral Bioavailability : Approximately 97% .
  • Enzyme Inhibition : Inhibits α-glucosidases I and II, lactase (weakly), and various glycosyltransferases, contributing to its side effects such as gastrointestinal discomfort .

Gaucher Disease

This compound has been shown to be effective in managing type 1 Gaucher disease (GD1) and type 3 Gaucher disease (GD3). The following table summarizes findings from key clinical studies:

Study Patient Population Duration Efficacy Outcomes Adverse Effects
ZAGAL Study Patients with mild-to-moderate GD1Up to 48 monthsImproved liver/spleen volume, hemoglobin concentrationGastrointestinal issues in some patients
Phase II Trial Patients with GD3 on ERT24 monthsImproved pulmonary function; stability in neurological assessmentsMild to moderate side effects
Real-world Experience Patients previously stabilized on ERTLong-term maintenanceEffective in maintaining disease stability; acceptable safety profileSome patients discontinued due to gastrointestinal discomfort

Niemann-Pick Disease Type C

In NPC, this compound has been associated with improvements in neurological function and quality of life. A systematic review indicated that this compound therapy improved swallowing difficulties and reduced risks associated with neurological decline .

Case Studies

  • Neurological Outcomes in NPC : A study involving ten patients treated with this compound reported improvements in neurological symptoms; however, all patients exhibited some loss of psychomotor skills despite treatment. The median survival age was slightly improved compared to untreated patients (5.56 years vs. 4.42 years) .
  • Long-term Maintenance in Gaucher Disease : In a cohort study evaluating long-term this compound treatment, patients previously stabilized on enzyme replacement therapy maintained stable disease profiles over several years. Adverse events were primarily gastrointestinal but manageable .

Safety Profile

This compound is generally well-tolerated; however, it is associated with several adverse effects:

  • Gastrointestinal Issues : Commonly reported symptoms include diarrhea, abdominal pain, and nausea due to its inhibitory action on α-glucosidases .
  • Neurological Symptoms : In NPC patients, despite treatment benefits, some continued to experience neurological decline .

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying Miglustat’s mechanism of action in lysosomal storage disorders?

  • Methodological Answer : Use in vitro cell lines (e.g., fibroblast models with Gaucher disease mutations) to assess enzyme activity via fluorometric assays . For in vivo studies, prioritize transgenic mouse models (e.g., NPC1-null mice) to evaluate substrate reduction therapy efficacy. Include controls for osmotic stress and off-target effects, and validate findings with mass spectrometry-based lipid profiling .

Q. How should researchers standardize dosing protocols for this compound in preclinical studies?

  • Methodological Answer : Optimize dosing using pharmacokinetic/pharmacodynamic (PK/PD) modeling. For oral administration in rodents, typical doses range from 100–300 mg/kg/day, adjusted for bioavailability. Measure plasma concentrations via HPLC and correlate with target engagement (e.g., glucosylceramide synthase inhibition) . Include vehicle controls and monitor for gastrointestinal side effects, a common confounder .

Q. What biomarkers are validated for assessing this compound’s efficacy in neurodegenerative disease models?

  • Methodological Answer : Quantify glycosphingolipids (e.g., GM2/GM3 gangliosides) in cerebrospinal fluid or brain tissue using LC-MS/MS. Pair with behavioral assays (e.g., Morris water maze for cognitive function in NPC mice) and histopathological analysis of Purkinje cell loss . Ensure biomarkers align with FDA/EMA guidelines for translational relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across different lysosomal storage disorders?

  • Methodological Answer : Perform meta-analyses of existing clinical and preclinical datasets (e.g., Cochrane Library, PubMed) to identify disorder-specific variables (e.g., residual enzyme activity, blood-brain barrier penetration). Use multivariate regression to isolate confounding factors like patient age or genetic heterogeneity . Replicate conflicting studies with standardized protocols (e.g., CONSORT guidelines for clinical trials) .

Q. What experimental designs are optimal for studying this compound’s synergies with other therapies (e.g., enzyme replacement therapy)?

  • Methodological Answer : Employ factorial design experiments to test combination therapies. For example, in Fabry disease models, co-administer this compound with recombinant α-galactosidase A and measure globotriaosylceramide (Gb3) reduction. Use isobolographic analysis to distinguish additive vs. synergistic effects . Include washout periods to control for carryover effects .

Q. How should longitudinal data on this compound’s long-term safety be analyzed in open-label extension studies?

  • Methodological Answer : Apply mixed-effects models to handle missing data and patient dropouts. Use Kaplan-Meier survival analysis for adverse events (e.g., tremor or diarrhea incidence). Stratify cohorts by baseline severity and validate findings with propensity score matching to reduce bias .

Q. Data Management & Reporting

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in heterogeneous cell populations?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) with bootstrapping to estimate EC₅₀ values. For heterogeneous data (e.g., patient-derived iPSCs), apply cluster analysis or principal component analysis (PCA) to subgroup responders/non-responders . Report confidence intervals and effect sizes to avoid overinterpretation .

Q. How can researchers ensure reproducibility when publishing this compound-related datasets?

  • Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry data in repositories like MetaboLights or PRIDE. Provide detailed metadata, including instrument settings (e.g., LC column type, ionization mode) and normalization methods . Use GitHub to share analysis scripts (e.g., R/Python code for lipidomics pipelines) .

Q. Cross-Referenced Guidelines

  • Experimental Replication : Cite protocols from The Beilstein Journal of Organic Chemistry for synthetic compound characterization .
  • Data Contradictions : Apply systematic review frameworks from Cochrane to mitigate bias .
  • Ethical Reporting : Adhere to ARRIVE guidelines for preclinical studies .

Properties

IUPAC Name

(2R,3R,4R,5S)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12/h7-10,12-15H,2-6H2,1H3/t7-,8+,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRORFVVSGFNRO-UTINFBMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045618
Record name Miglustat
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Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Miglustat
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Solubility

Highly soluble in water (>1000 mg/mL as a free base)., 3.31e+02 g/L
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CAS No.

72599-27-0
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Melting Point

169-172 °C, 169 - 172 °C
Record name Miglustat
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Record name Miglustat
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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